molecular formula C7H5Cl2NO B15301638 4,6-Dichloro-3-methylpyridine-2-carbaldehyde

4,6-Dichloro-3-methylpyridine-2-carbaldehyde

Cat. No.: B15301638
M. Wt: 190.02 g/mol
InChI Key: OUHOZFXRBKNFEK-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methylpyridine-2-carbaldehyde is a chemical compound with the molecular formula C7H5Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions, a methyl group at the 3rd position, and an aldehyde group at the 2nd position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-3-methylpyridine-2-carbaldehyde typically involves the chlorination of 3-methylpyridine followed by formylation. One common method includes the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the 2nd position. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination and formylation at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of chlorinating agents and the need to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-3-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed:

Scientific Research Applications

4,6-Dichloro-3-methylpyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.

    Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-methylpyridine-2-carbaldehyde depends on its chemical reactivity. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo nucleophilic substitution. These reactions can lead to the formation of various products that may interact with biological targets or serve as intermediates in further chemical transformations .

Comparison with Similar Compounds

    2,4-Dichloro-3-methylpyridine: Similar structure but with chlorine atoms at the 2nd and 4th positions.

    4,6-Dichloro-3-methylpyridine: Lacks the aldehyde group at the 2nd position.

Comparison: 4,6-Dichloro-3-methylpyridine-2-carbaldehyde is unique due to the presence of both chlorine atoms and an aldehyde group on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in chemical synthesis compared to similar compounds .

Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

4,6-dichloro-3-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C7H5Cl2NO/c1-4-5(8)2-7(9)10-6(4)3-11/h2-3H,1H3

InChI Key

OUHOZFXRBKNFEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1Cl)Cl)C=O

Origin of Product

United States

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